N-ethyl-5-(3-methyl-1,2-oxazol-5-yl)-4-(pyrrolidin-3-yl)pyrimidin-2-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-ethyl-5-(3-methyl-1,2-oxazol-5-yl)-4-(pyrrolidin-3-yl)pyrimidin-2-amine hydrochloride is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a pyrimidine ring, an oxazole ring, and a pyrrolidine ring, making it a subject of interest for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-5-(3-methyl-1,2-oxazol-5-yl)-4-(pyrrolidin-3-yl)pyrimidin-2-amine hydrochloride typically involves multiple steps, including the formation of the pyrimidine ring, the introduction of the oxazole and pyrrolidine rings, and the final hydrochloride salt formation. Common reagents used in these reactions include ethylamine, 3-methyl-1,2-oxazole, and pyrrolidine. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, is essential for monitoring the synthesis and confirming the structure of the final product.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-5-(3-methyl-1,2-oxazol-5-yl)-4-(pyrrolidin-3-yl)pyrimidin-2-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
N-ethyl-5-(3-methyl-1,2-oxazol-5-yl)-4-(pyrrolidin-3-yl)pyrimidin-2-amine hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N-ethyl-5-(3-methyl-1,2-oxazol-5-yl)-4-(pyrrolidin-3-yl)pyrimidin-2-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, the compound may inhibit certain enzymes, leading to a decrease in the production of inflammatory mediators.
Comparison with Similar Compounds
Similar Compounds
- N-ethyl-5-(3-methyl-1,2-oxazol-5-yl)-4-(pyrrolidin-3-yl)pyrimidin-2-amine
- 5-(3-methyl-1,2-oxazol-5-yl)-4-(pyrrolidin-3-yl)pyrimidin-2-amine hydrochloride
- N-ethyl-4-(pyrrolidin-3-yl)pyrimidin-2-amine hydrochloride
Uniqueness
N-ethyl-5-(3-methyl-1,2-oxazol-5-yl)-4-(pyrrolidin-3-yl)pyrimidin-2-amine hydrochloride is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C14H20ClN5O |
---|---|
Molecular Weight |
309.79 g/mol |
IUPAC Name |
N-ethyl-5-(3-methyl-1,2-oxazol-5-yl)-4-pyrrolidin-3-ylpyrimidin-2-amine;hydrochloride |
InChI |
InChI=1S/C14H19N5O.ClH/c1-3-16-14-17-8-11(12-6-9(2)19-20-12)13(18-14)10-4-5-15-7-10;/h6,8,10,15H,3-5,7H2,1-2H3,(H,16,17,18);1H |
InChI Key |
FEZQSIBYRJMFIU-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=NC=C(C(=N1)C2CCNC2)C3=CC(=NO3)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.